Sodium phytate

Food Chemistry Thermal Analysis Antioxidant Stability

Researchers needing chelating agents for high-heat processes or clear aqueous formulations face limited options-EDTA decomposes below 180°C, while alternative phytate salts precipitate. Sodium phytate (CAS 14306-25-3) addresses both: • Thermally stable to 180-200°C for frying oils and baked goods. • Freely water-soluble for homogeneous liquid formulations (beverages, mouthwashes, serums). • Antioxidant synergist effective at 0.005% with sodium isoascorbate. Supplied as ≥98% HPLC-purity white powder. Bulk quantities available.

Molecular Formula C6H6Na12O24P6
Molecular Weight 923.82 g/mol
CAS No. 14306-25-3
Cat. No. B080925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium phytate
CAS14306-25-3
SynonymsAcid, Phytic
Calcium Phytate
Hexakisphosphate, Inositol
Hexaphosphate, Inositol
Inositol Hexakisphosphate
Inositol Hexaphosphate
Phytate
Phytate, Calcium
Phytate, Sodium
Phytic Acid
Phytin
Sodium Phytate
Molecular FormulaC6H6Na12O24P6
Molecular Weight923.82 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12
InChIKeyKETSPIPODMGOEJ-UHFFFAOYSA-B
Commercial & Availability
Standard Pack Sizes50 mg / 2 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Phytate (CAS 14306-25-3): Technical Baseline and Procurement Context for a Multi-Functional, Plant-Derived Chelator


Sodium phytate (CAS 14306-25-3), the dodecasodium salt of inositol hexakisphosphate, is a naturally derived chelating agent obtained from plant seeds such as rice bran and corn [1]. Its chemical structure comprises an inositol ring bearing six phosphate groups, providing a high density of anionic oxygen sites capable of coordinating with multivalent metal cations [2]. This strong metal-binding capacity is the mechanistic foundation for its functional roles as a chelator, antioxidant synergist, and corrosion inhibitor [3]. Distinct from synthetic alternatives like EDTA, sodium phytate is promoted as an environmentally compatible additive, owing to its renewable sourcing and biodegradability profile [4].

Why 'Any Phytate Salt' or 'Standard Chelator' Cannot Substitute for Sodium Phytate: Critical Performance and Solubility Gaps


Substituting sodium phytate with generic chelators (e.g., EDTA, citric acid) or other phytate salts (e.g., calcium phytate, zinc phytate) introduces significant risks of functional failure due to fundamentally different performance profiles [1]. While EDTA exhibits strong chelation, its thermal decomposition profile (<180°C) renders it unsuitable for high-temperature processes like frying where sodium phytate (via phytic acid) remains stable up to 180-200°C [2]. Similarly, alternative phytate salts possess vastly different aqueous solubilities, which critically govern their ability to function as homogeneous phase chelators in aqueous formulations [3]. For example, calcium phytate is highly insoluble and precipitates from solution, whereas sodium phytate is freely soluble, enabling its direct use in liquid products [4]. Furthermore, in corrosion inhibition applications, sodium phytate (65.3% efficiency on copper) is markedly less effective than its zinc phytate counterpart (92.46% on steel), demonstrating that the specific counterion dictates the protective mechanism and efficiency [5]. Selecting a substitute without accounting for these divergent thermal, solubility, and counterion-specific characteristics will result in compromised product stability, altered formulation viscosity, or complete loss of intended functional performance.

Quantitative Evidence Guide: Head-to-Head Performance Data for Sodium Phytate vs. Alternatives


Thermal Stability in High-Temperature Food Processing: Sodium Phytate vs. EDTA and Synthetic Antioxidants

Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses reveal a critical thermal stability threshold that differentiates sodium phytate (via its phytic acid form) from commonly used synthetic alternatives. The data show that while antioxidants like citric acid, sodium erythorbate, BHA, BHT, and TBHQ decompose at temperatures below 180 °C, phytic acid and ascorbic acid exhibit a higher thermal resistance, initiating decomposition only between 180 and 200 °C [1]. This thermal profile indicates that sodium phytate is a more robust candidate for applications involving high-temperature processing, such as frying, where common alternatives would degrade and lose their protective function [2].

Food Chemistry Thermal Analysis Antioxidant Stability

Solubility-Dependent Formulation Compatibility: Sodium Phytate vs. Divalent Metal Phytates

The aqueous solubility of phytate salts is dictated by the associated counterion, creating a clear performance hierarchy that is critical for formulators. Sodium phytate (Na₁₂-Phytate) is characterized as completely soluble in water, in stark contrast to the highly insoluble nature of calcium phytate (Ca₆-Phytate) and zinc phytate (Zn₆-Phytate), which precipitate in aqueous systems [1]. This solubility differential is a primary determinant of functional utility. For applications requiring homogeneous distribution in a liquid phase, such as in beverages or liquid detergents, only the sodium salt provides the necessary solubility. The insoluble divalent salts, while potentially useful as solid-state inhibitors or pigments, cannot serve as direct substitutes for sodium phytate in clear aqueous formulations [2].

Formulation Science Chelation Chemistry Aqueous Solubility

Corrosion Inhibition Efficiency on Copper: Sodium Phytate vs. Calcium and Magnesium Phytate Salts

Electrochemical studies on the corrosion inhibition of copper in potable water demonstrate a significant performance gap between sodium phytate and the phytate salts of divalent cations. At a concentration of 1 × 10⁻² M, sodium phytate achieved a maximum inhibition efficiency of 65.3% [1]. In the same study, the calcium and magnesium salts of phytic acid were reported to exhibit approximately 90% inhibition efficiency under comparable conditions [2]. The lower efficiency of the sodium salt is attributed to its high solubility and the formation of a different passive film structure compared to the less soluble Ca and Mg phytates. This data establishes that for applications prioritizing maximum corrosion protection on copper, sodium phytate is a markedly inferior choice compared to its divalent counterparts, guiding material selection based on specific performance requirements.

Corrosion Science Electrochemistry Green Inhibitors

Synergistic Antioxidant Performance in Meat Systems: Sodium Phytate Combined with Ascorbate vs. BHT

A study on antioxidant and antimicrobial effects in Chinese-style sausage evaluated a compound additive containing 0.6% rape bee pollen, 0.05% sodium isoascorbate, and 0.005% sodium phytate [1]. This formulation demonstrated a significant improvement in antioxidant capability compared to a control and was statistically superior (p<0.05) to a sample containing 0.01% of the synthetic antioxidant BHT [2]. The data illustrates that even a very low concentration of sodium phytate (0.005%) can effectively synergize with other antioxidants to surpass the performance of a higher concentration of a standard phenolic antioxidant in a complex food matrix.

Meat Science Food Preservation Lipid Oxidation

Root Canal Smear Layer Removal: Sodium Phytate vs. Traditional EDTA Chelator

In an ex vivo endodontic study using 120 single-rooted human teeth, the cleaning efficacy of various chelating protocols was evaluated by SEM analysis of the smear layer [1]. A sequential irrigation protocol using 2.5% phytic acid (PA) resulted in a residual smear layer area of 24.2%, which was among the lowest values recorded, indicating superior cleaning [2]. In contrast, the traditional 17% EDTA group exhibited significantly poorer cleaning, especially in the apical third of the root canal, corroborating a known clinical limitation [3]. This quantitative comparison positions sodium phytate (as a source of PA) as a more effective agent for debris removal in this biomedical application, offering a measurable improvement over the standard-of-care chelator.

Endodontics Dental Materials Biocompatible Chelators

Antioxidant Activity Hierarchy by DPPH Assay: Positioning Sodium Phytate Among Common Antioxidants

The relative radical scavenging potency of various antioxidants was systematically compared using the DPPH• (2,2-diphenyl-1-picrylhydrazyl) assay [1]. The study established a clear rank order of activity: TBHQ > Tea Polyphenols (TP) > Vitamin C (VC) > Vitamin E (VE) > BHT > Citric Acid > Phytic Acid [2]. While phytic acid (the parent acid of sodium phytate) exhibits the lowest DPPH radical scavenging activity in this panel, this is consistent with its primary mechanism of action, which is metal chelation rather than direct hydrogen atom transfer. This data is crucial for proper formulation: it demonstrates that sodium phytate should not be selected as a primary free radical scavenger but is better deployed as a synergist to protect other antioxidants by sequestering pro-oxidant metal ions [3].

Analytical Chemistry Free Radical Scavenging Food Additives

Sodium Phytate (CAS 14306-25-3): Evidence-Backed Application Scenarios for R&D and Industrial Formulation


High-Temperature Food Processing: Frying Oils and Baked Goods

Based on its thermal stability profile where decomposition does not initiate until 180-200 °C, sodium phytate is the preferred chelating agent for food products subjected to high heat, such as frying oils and baked goods. In these applications, common alternatives like EDTA, citric acid, and BHT decompose below 180 °C, losing their protective function. Sodium phytate remains stable, providing sustained metal-chelation to inhibit lipid oxidation throughout the thermal process [1].

Clear Liquid Formulations: Beverages and Personal Care Products

Sodium phytate is the only phytate salt with complete aqueous solubility, making it the mandatory selection for any application requiring a clear, homogeneous liquid formulation. This includes ready-to-drink beverages, liquid nutritional supplements, mouthwashes, and aqueous cosmetic serums. The use of alternative phytate salts (e.g., calcium or zinc phytate) would result in undesirable precipitation and product instability due to their insolubility in water [1].

Metal-Catalyzed Oxidation Control: Synergistic Antioxidant Blends

As demonstrated by its superior performance when combined with sodium isoascorbate at a low 0.005% concentration, sodium phytate is a highly effective antioxidant synergist. Its primary role is not as a primary radical scavenger (where it performs poorly compared to Vitamin C or BHT) but as a chelator that sequesters pro-oxidant transition metal ions (Fe, Cu). This makes it a strategic addition to antioxidant blends designed to protect sensitive lipids, colors, and flavors in processed meats, nutraceuticals, and cosmetics [1].

Biomedical and Dental Irrigants: Enhanced Debris Removal

In the field of endodontics, sodium phytate solutions offer a quantifiable advantage over the traditional EDTA irrigant. Data shows a 2.5% phytic acid solution achieves superior smear layer removal, particularly in the challenging apical region of the root canal, with a residual area of 24.2%. This evidence supports the development of next-generation, biocompatible root canal irrigants that provide more thorough debridement than the current clinical standard [1].

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